molecular formula C18H26N2O3S B276326 ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B276326
M. Wt: 350.5 g/mol
InChI Key: MFOMOSZQRDUBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of BCR signaling and downstream survival pathways, ultimately inducing apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to effectively inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells in preclinical models. In addition, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also shown minimal off-target effects, with no significant inhibition of other kinases or adverse effects on normal B-cell function.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its specificity for BTK, which allows for selective targeting of B-cell lymphoma cells while sparing normal B-cell function. However, one limitation of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its relatively low yield in synthesis, which may limit its availability for large-scale studies.

Future Directions

For the development of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies, as well as the investigation of its potential synergistic activity with other targeted therapies. In addition, further studies are needed to elucidate the mechanisms of resistance to ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several steps, starting with the preparation of the key intermediate, 5-amino-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(1-pyrrolidinylacetyl)glycine ethyl ester to give the desired product, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. The overall yield of this synthesis is around 20%.

Scientific Research Applications

Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells, leading to tumor regression in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also demonstrated synergistic activity with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 2-[(2-pyrrolidin-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-4-3-5-9-14(13)24-17(16)19-15(21)12-20-10-6-7-11-20/h2-12H2,1H3,(H,19,21)

InChI Key

MFOMOSZQRDUBFU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.